molecular formula C22H15N5 B2839468 1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole CAS No. 685106-90-5

1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole

Cat. No.: B2839468
CAS No.: 685106-90-5
M. Wt: 349.397
InChI Key: AXHORYJGDBVDII-UHFFFAOYSA-N
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Description

“1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are versatile heterocyclic cores that are used in the treatment of numerous diseases and have shown promising therapeutic potential . They exert their effects mainly by interacting with various receptors and proteins .


Synthesis Analysis

The synthesis of benzimidazoles generally involves a two-step reaction . The first step involves the reaction of aniline derivatives with a suitable compound to obtain intermediate products . The intermediates are then condensed with different 2-aminopyridines to give the final compounds .


Molecular Structure Analysis

Benzimidazoles contain nitrogen in a bicyclic scaffold . The substituent’s tendency and position on the benzimidazole ring significantly contribute to its activity . For example, substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity .


Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The lipophilic group at R5 favors COX-1 inhibition, a hydrophilic group enhances COX-2 inhibition, and a methoxy substitution favors 5-lipoxygenase inhibition .

Scientific Research Applications

Chemical Stability and Selectivity

1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole derivatives have been studied for their chemical stability and selectivity as inhibitors of certain enzymes. For instance, [(Pyridylmethyl)sulfinyl]benzimidazoles, a related class, exhibit high potency as antisecretory (H+,K+)-ATPase inhibitors in environments with acidic pH but maintain low reactivity at neutral pH. This selective activation mechanism minimizes interaction with non-target thiol groups within the body, showcasing the compound's potential for targeted therapeutic applications without off-target effects (B. Kohl et al., 1992).

Synthetic Methodologies

Advancements in synthetic methodologies involving this compound and its analogs have been significant for medicinal chemistry. For example, research on the synthesis of pyrido[1,2-a]benzimidazoles highlights the importance of acid additives in copper-catalyzed amination processes, which are crucial for creating compounds with potential applications in solubility enhancement, DNA intercalation, and fluorescence in materials chemistry (Kye-Simeon Masters et al., 2011).

Future Directions

Benzimidazoles have shown promising therapeutic potential and are being researched for the development of new drugs . The structure-activity relationship (SAR) of benzimidazoles is a key area of focus, which will be helpful for researchers in designing and developing potential drugs to target inflammation-promoting enzymes .

Properties

IUPAC Name

1-[4-(2-pyridin-2-ylpyrimidin-4-yl)phenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5/c1-2-7-21-19(5-1)25-15-27(21)17-10-8-16(9-11-17)18-12-14-24-22(26-18)20-6-3-4-13-23-20/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHORYJGDBVDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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